Ethanone, 2-amino-1-phenyl-, hydrobromide

Description

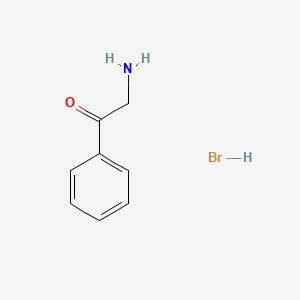

Chemical Structure and Properties Ethanone, 2-amino-1-phenyl-, hydrobromide (CAS: Not explicitly listed in evidence; base compound CAS: 613-89-8) is the hydrobromide salt of 2-aminoacetophenone. The base compound, 2-amino-1-phenylethanone, has the molecular formula C₈H₉NO (MW: 135.16 g/mol). Protonation of the amino group by hydrobromic acid forms the salt, enhancing solubility in polar solvents and stabilizing the compound for synthetic or pharmaceutical applications.

Such salts are critical intermediates in organic synthesis, particularly for constructing heterocyclic frameworks used in pharmaceuticals.

Properties

IUPAC Name |

2-amino-1-phenylethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDCKVZHZZHXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735212 | |

| Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37394-53-9 | |

| Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-amino-1-phenyl-, hydrobromide typically involves the reaction of 2-aminoacetophenone with hydrobromic acid. The process can be summarized as follows:

Starting Material: 2-aminoacetophenone.

Reaction with Hydrobromic Acid: The 2-aminoacetophenone is dissolved in an appropriate solvent, such as ethanol, and hydrobromic acid is added to the solution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrobromide salt.

Isolation: The product is isolated by filtration or crystallization, followed by washing and drying to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more controlled conditions to ensure high yield and purity. The process generally follows the same principles as the laboratory synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-amino-1-phenyl-, hydrobromide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

Oxidation: Nitroacetophenone or nitrosoacetophenone derivatives.

Reduction: 2-amino-1-phenylethanol.

Substitution: Various substituted acetophenone derivatives depending on the specific reaction.

Scientific Research Applications

Ethanone, 2-amino-1-phenyl-, hydrobromide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-phenyl-, hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethanone, 2-amino-1-phenyl-, hydrobromide with structurally related hydrobromide salts of ethanone derivatives:

Physicochemical Properties

Solubility and Stability

- 2-Amino-1-phenyl-ethanone hydrobromide: Expected to exhibit high solubility in water and polar aprotic solvents (e.g., DMSO) due to ionic character, similar to 2-bromo-1-(2-thiazolyl)ethanone hydrobromide.

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Dimethoxy groups increase lipophilicity, reducing aqueous solubility compared to unsubstituted analogs.

Thermal Properties

- 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide has a sharp melting point (196–196.5°C), indicative of crystalline purity.

- In contrast, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide may decompose at lower temperatures due to weaker hydrogen bonding.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Hydrobromide salts like 2-amino-1-(4-bromophenyl)ethanone hydrobromide are precursors to antipsychotics or antiviral agents.

- Agrochemicals: Derivatives such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone serve as intermediates in pesticide synthesis.

Biological Activity

Ethanone, 2-amino-1-phenyl-, hydrobromide, also known by its chemical structure CHBrNO, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular interactions, and various biological effects, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of 2-aminoacetophenone with hydrobromic acid . The process can be summarized as follows:

- Starting Material: 2-aminoacetophenone.

- Reaction Conditions: Dissolve 2-aminoacetophenone in a solvent (e.g., ethanol) and add hydrobromic acid. Stir at room temperature or slightly elevated temperatures.

- Isolation: The product is isolated through filtration or crystallization, followed by washing and drying.

This compound has a molecular weight of 220.08 g/mol and exhibits properties typical of amine derivatives, including potential reactivity in electrophilic aromatic substitution reactions.

This compound interacts with various molecular targets such as enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity: The compound can modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Cell Signaling Pathways: It may influence signaling pathways related to cell growth and apoptosis, contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds derived from 2-aminoacetophenone. For instance, derivatives have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). In one study, certain derivatives displayed IC values significantly lower than that of standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Ethanone derivative | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Cisplatin | MDA-MB-231 | ~31 | Reference |

Case Studies

- Cytotoxicity Study : A study involving the treatment of MDA-MB-231 cells with Ethanone derivatives showed distinct phases in the cell cycle upon flow cytometric analysis. The results indicated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties demonstrated that Ethanone derivatives exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.